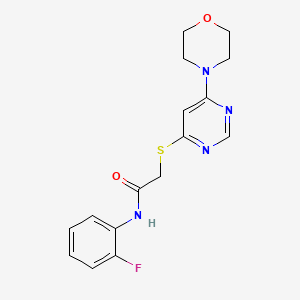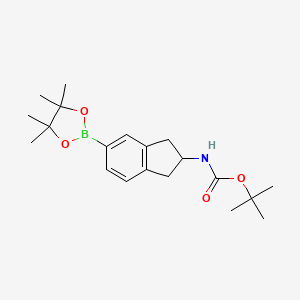
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N7O2 and its molecular weight is 405.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Research into compounds with similar structures, such as imidazo[1,2-a]pyrimidines and related heterocycles, has been driven by their potential in medicinal chemistry. These compounds have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. For example, studies on the modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) highlight the challenges and strategies in developing drugs with improved pharmacokinetic profiles (Linton et al., 2011). These modifications are crucial for enhancing the therapeutic potential and safety of new drug candidates.
Antimicrobial and Antituberculosis Activity
Compounds derived from pyrimidine and related frameworks have been evaluated for their antimicrobial properties. For instance, synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives has been explored for significant antibacterial activity (Rahmouni et al., 2014). Furthermore, novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives have been synthesized and characterized, showing promising in vitro antimicrobial activity against a range of bacterial strains (Devarasetty et al., 2019). These findings underscore the potential of such compounds in addressing drug resistance and developing new antimicrobial therapies.
Antitumor and Antineoplastic Agents
The search for new antitumor agents has also led to the exploration of imidazo[1,2-a]pyrimidines and related molecules. Compounds with benzimidazolyl and morpholino groups, for instance, have demonstrated antitumor activity, indicating the therapeutic potential of these chemical frameworks in oncology (Matsuno et al., 2000). The development of such compounds involves intricate synthesis processes and biological evaluation to ascertain their efficacy and safety as cancer treatments.
properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c29-21(25-17-1-3-18(4-2-17)26-7-9-30-10-8-26)16-12-28(13-16)20-11-19(23-14-24-20)27-6-5-22-15-27/h1-6,11,14-16H,7-10,12-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJYNBQFFQAPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

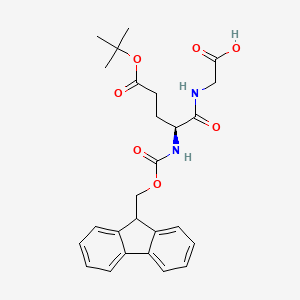
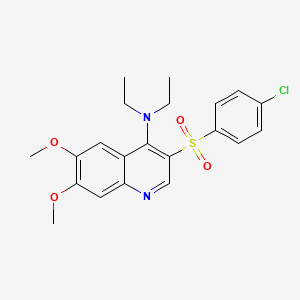

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2696781.png)
![3-ethyl-N-(3-fluoro-4-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2696783.png)
![1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid](/img/structure/B2696784.png)
![(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2696785.png)
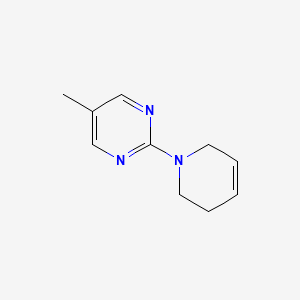
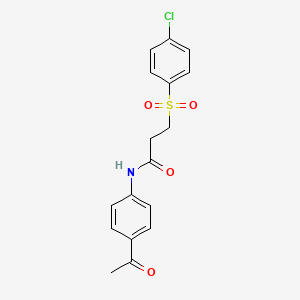

![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2696794.png)

